3-Nitrobenzotrifluoride

Catalog No.
S1941535
CAS No.
98-46-4
M.F
C7H4F3NO2
M. Wt
191.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzotrifluoride

CAS Number

98-46-4

Product Name

3-Nitrobenzotrifluoride

IUPAC Name

1-nitro-3-(trifluoromethyl)benzene

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H

InChI Key

WHNAMGUAXHGCHH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F

solubility

Insoluble (NTP, 1992)
SOL IN ORGANIC SOLVENTS; INSOL IN WATER

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F

The exact mass of the compound 3-Nitrobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)sol in organic solvents; insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10313. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

3-Nitrobenzotrifluoride is a critical fluorinated aromatic building block characterized by a deactivated benzene ring bearing both strongly electron-withdrawing nitro and trifluoromethyl groups. Industrially, it serves as the primary precursor for 3-aminobenzotrifluoride, a non-negotiable intermediate in the synthesis of urea-based agrochemicals and active pharmaceutical ingredients. The compound's specific meta-substitution pattern makes it a reliable starting material for controlled catalytic hydrogenations, electrochemical reductions, and directed ortho-functionalizations. For procurement professionals and process chemists, sourcing high-purity 3-nitrobenzotrifluoride is essential to ensure reproducible reaction kinetics and to avoid the propagation of isomeric impurities in downstream multi-step syntheses[1].

Generic substitution or reliance on crude, unpurified nitration mixtures of benzotrifluoride introduces severe process bottlenecks. Direct electrophilic nitration of benzotrifluoride inherently yields a mixed isomer profile, typically consisting of 91% 3-nitrobenzotrifluoride, 6% 2-nitrobenzotrifluoride, and 3% 4-nitrobenzotrifluoride [1]. If a crude mixture is procured, these ortho and para isomers carry over into subsequent reduction steps, generating 2-amino and 4-aminobenzotrifluoride impurities that are notoriously difficult and energy-intensive to separate from the target product. Procuring strictly purified 3-nitrobenzotrifluoride eliminates this 9% impurity burden upfront, ensuring streamlined downstream purification, predictable stoichiometric scaling, and higher final yields for sensitive pharmaceutical and agrochemical applications [1].

Isomeric Purity Advantage over Crude Nitration Baselines

Direct nitration of benzotrifluoride is heavily directed to the meta position by the CF3 group, but it is not perfectly selective, resulting in a baseline crude mixture of 91% meta, 6% ortho, and 3% para isomers [1]. Procuring commercial-grade pure 3-nitrobenzotrifluoride effectively bypasses this inherent synthetic limitation. By eliminating the ~9% ortho/para impurity fraction, process chemists prevent the downstream formation of off-target aminobenzotrifluoride isomers, which otherwise require costly fractional distillation to remove from the target 3-aminobenzotrifluoride [1].

Evidence DimensionIsomeric composition of starting material
Target Compound DataPure 3-Nitrobenzotrifluoride (>98% commercial specification)
Comparator Or BaselineCrude benzotrifluoride nitration mixture (91% meta, 6% ortho, 3% para)
Quantified DifferenceEliminates approximately 9% of isomeric impurities (ortho and para isomers) prior to downstream reduction.
ConditionsStandard industrial electrophilic nitration of benzotrifluoride.

Procuring the pure meta-isomer is critical to avoid complex, yield-destroying purification steps after reducing the compound to its corresponding aniline.

Accelerated Chemoselective Reduction Kinetics vs. Non-Fluorinated Analogs

The strongly electron-withdrawing nature of the trifluoromethyl group in 3-nitrobenzotrifluoride significantly accelerates the reduction of the nitro group compared to electron-donating analogs. In an iron-catalyzed silane reduction assay, 3-nitrobenzotrifluoride achieved a 90% yield of 3-(trifluoromethyl)aniline in just 3 hours [1]. Under identical catalytic conditions, the non-fluorinated analog 3-nitrotoluene required 6 hours to reach a lower yield of 84% for its corresponding amine[1]. This demonstrates that the electronic effects of the CF3 group not only improve overall conversion but also halve the required reactor time for chemoselective nitro reduction [1].

Evidence DimensionCatalytic reduction yield and time
Target Compound Data3-Nitrobenzotrifluoride (90% yield in 3 hours)
Comparator Or Baseline3-Nitrotoluene (84% yield in 6 hours)
Quantified Difference6% higher yield achieved in 50% less reaction time.
ConditionsIron-catalyzed reduction using triethoxysilane in acetonitrile at 80 °C.

Faster reduction kinetics and higher yields translate directly to increased throughput and lower energy costs in industrial hydrogenation or silane-mediated reduction workflows.

Compatibility with Scalable, Metal-Free Electrochemical Reduction

Traditional reduction of nitroarenes relies on Bechamp-style conditions (Fe/HCl), which generate massive quantities of stoichiometric metal oxide and hydroxide sludge[1]. 3-Nitrobenzotrifluoride has been quantitatively proven as an excellent substrate for modern, scalable electrochemical reduction. In a divided-cell setup using a leaded bronze or graphite cathode in sulfuric acid, 3-nitrobenzotrifluoride was cleanly reduced to 3-trifluoromethylaniline, which was isolated directly as a bisulfate salt in 69% yield [1]. This electrochemical pathway completely eliminates the need for reductive metal powders, offering a highly sustainable procurement rationale for facilities transitioning to green manufacturing [1].

Evidence DimensionWaste generation and isolated yield
Target Compound Data3-Nitrobenzotrifluoride via electrosynthesis (69% isolated yield, zero metal waste)
Comparator Or BaselineTraditional nitroarene reduction (generates stoichiometric iron oxide/hydroxide sludge)
Quantified DifferenceAchieves 69% direct crystalline salt recovery while eliminating 100% of stoichiometric metal reductant waste.
ConditionsBatch-type electrolysis in a divided cell with H2SO4 using high-overpotential cathodes.

Validates the compound's compatibility with next-generation, environmentally sustainable electrosynthetic manufacturing, reducing waste disposal costs.

High-Purity Precursor for Agrochemical and Pharmaceutical Amines

Because commercial 3-nitrobenzotrifluoride is isolated from the 9% ortho/para impurities inherent to raw nitration mixtures, it is the optimal starting material for catalytic hydrogenation to 3-aminobenzotrifluoride. This downstream aniline is a non-negotiable building block for synthesizing urea-based herbicides (e.g., fluometuron) and various active pharmaceutical ingredients, where isomeric purity is strictly regulated to ensure final product efficacy [1].

Substrate for Green Electrosynthetic Flow Manufacturing

Driven by its favorable reduction potentials and compatibility with strongly acidic electrolytes, 3-nitrobenzotrifluoride is an ideal candidate for facilities adopting electrochemical organic synthesis. It allows for the scalable production of 3-trifluoromethylaniline bisulfate salts without the heavy metal oxide waste associated with traditional dissolving-metal reductions [2].

Directed ortho-Functionalization and Methylation

The strong meta-directing and deactivating effects of both the -NO2 and -CF3 groups make the remaining ring positions highly predictable for specialized functionalization. For example, 3-nitrobenzotrifluoride can be reacted with dimethyloxosulfonium methylide to selectively yield 2-methyl-3-nitrobenzotrifluoride, a specialized intermediate for complex fluorinated aromatics [3].

Physical Description

3-nitro-alpha,alpha,alpha-trifluorotoluene is a pale oily liquid. Insoluble in water. (NTP, 1992)

Color/Form

PALE STRAW, THIN OILY LIQ

XLogP3

2.6

Boiling Point

397 °F at 760 mm Hg (NTP, 1992)
202.8 °C
203 °C

Flash Point

214 °F (NTP, 1992)
103 °C OC.

Vapor Density

6.59 (AIR= 1)

Density

1.437 at 59.9 °F (NTP, 1992)
1.437 @ 15.5 °C

LogP

2.62 (LogP)

Odor

AROMATIC ODOR

Melting Point

27.7 °F (NTP, 1992)
-2.4 °C
FP: -5.0 °C

UNII

GU6L7C6HW3

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (97.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (92.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.26 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

98-46-4

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

NITRATION OF BENZOTRIFLUORIDE WITH CONCENTRATED NITRIC AND SULFURIC ACIDS

General Manufacturing Information

Benzene, 1-nitro-3-(trifluoromethyl)-: INACTIVE

Dates

Last modified: 08-16-2023

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